
Oleoylestrone-d4
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Overview
Description
Oleoyl ethanolamide-d4 (CAS 946524-36-3) is a deuterated analog of oleoyl ethanolamide (OEA), a naturally occurring endocannabinoid-like lipid involved in regulating appetite, lipid metabolism, and inflammation . The deuterium atoms replace four hydrogen atoms in the molecule, enhancing its stability and making it suitable as an internal standard in mass spectrometry-based analytical methods. Key properties include:
- Molecular Formula: C₂₀H₃₉NO₂
- Molecular Weight: 329.503 g/mol
- Primary Use: Analytical reference standard for quantifying non-deuterated OEA in biological samples .
Synthesis routes for Oleoyl ethanolamide-d4 prioritize high yield and isotopic purity, though specific reaction conditions are proprietary or derived from computational analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleoylestrone-d4 involves the deuteration of oleoylestrone. This process typically includes the replacement of hydrogen atoms in oleoylestrone with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterated solvents to achieve the desired level of deuteration. The production methods are designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Oleoylestrone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Oleoylestrone-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of oleoylestrone in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of oleoylestrone-based drugs.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of obesity treatment
Mechanism of Action
Oleoylestrone-d4 exerts its effects through a dual mechanism of action:
Central Mechanism: Acts on the hypothalamus in the brain, resetting the body’s ponderostat, which controls appetite and metabolic behavior.
Peripheral Mechanism: Reduces fat storage in white adipose tissue and promotes the use of fat as an energy source by skeletal muscles
Comparison with Similar Compounds
Structural and Functional Analogues
Oleoyl ethanolamide-d4 belongs to the fatty acid ethanolamide (FAE) family. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Data for Oleoyl Ethanolamide-d4 and Analogues
Key Observations:
Deuterated vs. Non-Deuterated OEA: Oleoyl ethanolamide-d4 has a 4 g/mol higher molecular weight than non-deuterated OEA due to deuterium substitution. This isotopic distinction allows precise quantification in analytical workflows . Non-deuterated OEA is bioactive, activating peroxisome proliferator-activated receptor-alpha (PPAR-α) to modulate lipid oxidation, whereas the deuterated form is metabolically inert.
Chain Length and Saturation: Oleoyl ethanolamide-d4 contains an 18-carbon monounsaturated (C18:1) chain, enhancing membrane fluidity and receptor interaction efficiency. Palmitoyl ethanolamide (PEA), with a 16-carbon saturated chain, exhibits stronger anti-inflammatory effects but lower metabolic stability compared to OEA derivatives. Stearoyl ethanolamide, fully saturated (C18:0), demonstrates rigid packing in lipid bilayers, influencing membrane structure over signaling.
Analytical Utility: Deuterated FAEs like Oleoyl ethanolamide-d4 are critical for minimizing matrix effects in LC-MS/MS assays. In contrast, non-deuterated analogues require external calibration curves, which are less accurate .
Properties
Molecular Formula |
C36H54O3 |
---|---|
Molecular Weight |
538.8 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/t31-,32-,33+,36+/m1/s1/i20D,24D2,27D |
InChI Key |
IMIPDPVHGGHVNH-XZOWVZIMSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origin of Product |
United States |
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